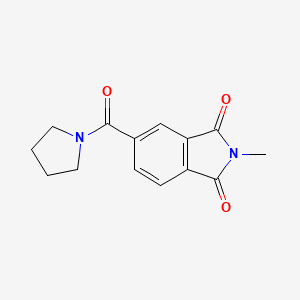
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione, also known as MPID, is a small molecule that has been extensively studied for its potential applications in scientific research. MPID is a synthetic compound that is structurally similar to thalidomide, a drug that was originally developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. MPID has been shown to have similar properties, and has been investigated for its potential use in a variety of research applications.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit the activity of certain enzymes, such as TNF-alpha and NF-kappaB, that are involved in inflammation and immune responses. It has also been reported to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has also been reported to have anti-inflammatory effects, and may modulate the immune system by affecting cytokine production and T-cell activation. In addition, 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit angiogenesis, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results from experiments. In addition, the potential for off-target effects and toxicity must be carefully considered.
Direcciones Futuras
There are many potential future directions for research involving 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione. One area of interest is the development of more potent and selective analogs of 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione that may have improved efficacy and fewer side effects. Another area of research is the identification of specific signaling pathways that are affected by 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione, which may provide insights into its mechanism of action. Additionally, 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione may be investigated for its potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness.
Métodos De Síntesis
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione can be synthesized using a variety of methods, including the reaction of isatin with methylamine and pyrrolidine-1-carboxylic acid, followed by cyclization and oxidation to yield the final product. Other methods have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been investigated for its potential use in a variety of scientific research applications. One area of interest is cancer research, as 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to have anti-tumor activity in vitro and in vivo. 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has also been studied for its potential to modulate the immune system, with some studies suggesting that it may have immunomodulatory effects similar to thalidomide. Other areas of research include inflammation, angiogenesis, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13(18)10-5-4-9(8-11(10)14(15)19)12(17)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHEVTXVNEPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)
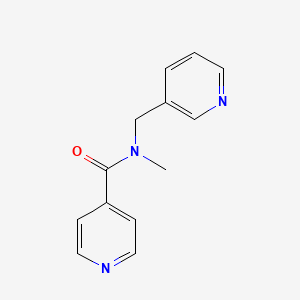
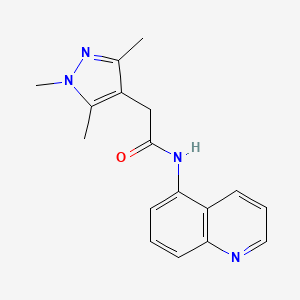
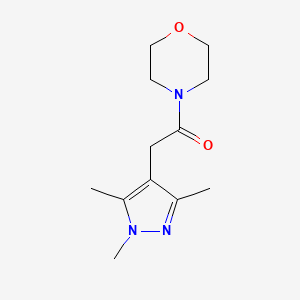
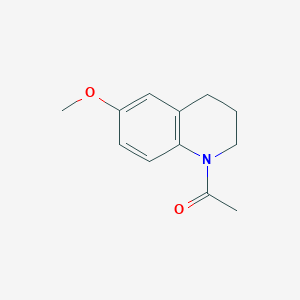
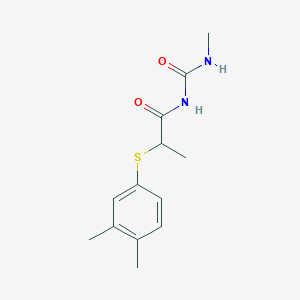
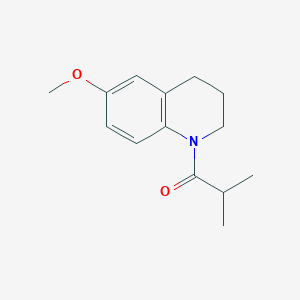
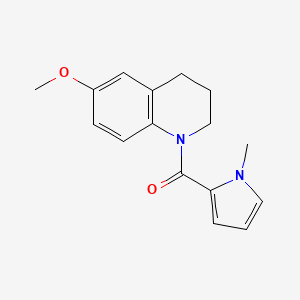
![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)
![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)
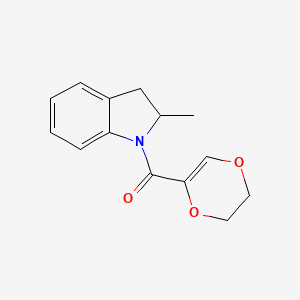
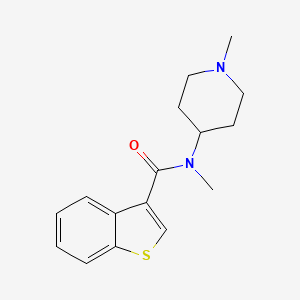
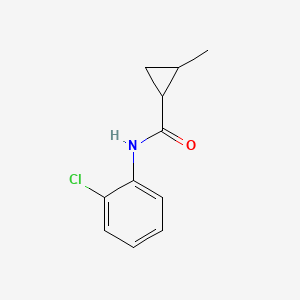
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)